molecular formula C13H15ClN2O3 B1629658 Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate CAS No. 1016867-08-5

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate

Cat. No. B1629658
CAS RN: 1016867-08-5
M. Wt: 282.72 g/mol
InChI Key: WEOOJAIFBCTSIS-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate, also known as MCCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MCCP belongs to the class of piperidine carboxylate compounds and is synthesized through a multi-step process.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Research on compounds such as irinotecan, a notable chemotherapeutic agent, delves into the metabolic fate and pharmacokinetics in humans, highlighting the process of enzymatic conversion and subsequent metabolic pathways. This kind of study is crucial for understanding how similar compounds might be metabolized and their potential therapeutic applications or toxicological profiles (Gupta et al., 1994).

Toxicology and Safety Evaluation

  • Investigations into the safety and metabolic breakdown of various chemicals, including those used in medications like HIV-1 protease inhibitors, provide insights into how similar compounds might interact with biological systems and their potential toxicities. Such studies are fundamental for assessing the safety of chemical compounds before their use in therapeutic contexts (Balani et al., 1995).

Environmental Health and Occupational Exposure

  • Studies on environmental health and occupational exposure, such as those examining the effects of exposure to specific industrial chemicals on human health, offer critical insights into the environmental applications and implications of chemical compounds. Research into the carcinogenic potential of compounds structurally analogous to "Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate" can inform regulations and safety practices in industries that produce or use similar chemicals (Ward et al., 1988).

properties

IUPAC Name

methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-19-13(18)9-4-7-16(8-5-9)12(17)10-3-2-6-15-11(10)14/h2-3,6,9H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOOJAIFBCTSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640924
Record name Methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate

CAS RN

1016867-08-5
Record name Methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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